molecular formula C10H13NO2S B11756348 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid

2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid

Cat. No.: B11756348
M. Wt: 211.28 g/mol
InChI Key: FPQCMTBJMVUFKM-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a synthetic organic compound featuring a cyclopropyl-thiophene hybrid scaffold linked to an aminoacetic acid moiety. Its structure combines a strained cyclopropane ring, a sulfur-containing thiophene aromatic system, and a polar carboxylic acid group.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-[[cyclopropyl(thiophen-3-yl)methyl]amino]acetic acid

InChI

InChI=1S/C10H13NO2S/c12-9(13)5-11-10(7-1-2-7)8-3-4-14-6-8/h3-4,6-7,10-11H,1-2,5H2,(H,12,13)

InChI Key

FPQCMTBJMVUFKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CSC=C2)NCC(=O)O

Origin of Product

United States

Preparation Methods

Thiophene Functionalization

The thiophene moiety’s 3-position substitution is critical for directing subsequent reactions. Unlike 2-substituted thiophenes, which are synthetically accessible via electrophilic substitution, 3-substituted derivatives require directed metalation or cross-coupling strategies. For example, 3-bromothiophene serves as a precursor for Suzuki-Miyaura coupling with cyclopropylboronic acids to introduce the cyclopropyl group. Alternatively, Friedel-Crafts alkylation using cyclopropylmethyl chloride under Lewis acid catalysis (e.g., AlCl₃) can yield cyclopropyl(thiophen-3-yl)methane, though this method suffers from regioselectivity challenges.

Key Reaction:

Thiophene-3-boronic acid+Cyclopropylmethyl bromidePd(PPh₃)₄Cyclopropyl(thiophen-3-yl)methane\text{Thiophene-3-boronic acid} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Cyclopropyl(thiophen-3-yl)methane}

Yield : 65–72% under optimized conditions.

Cyclopropane Ring Formation

Cyclopropanation of allyl-thiophene derivatives via the Simmons-Smith reaction is a widely adopted method. Using diiodomethane and a zinc-copper couple, the reaction proceeds via a carbene intermediate to form the cyclopropyl ring:

Thiophen-3-ylallyl ether+CH₂I₂Zn(Cu)Cyclopropyl(thiophen-3-yl)methanol\text{Thiophen-3-ylallyl ether} + \text{CH₂I₂} \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropyl(thiophen-3-yl)methanol}

Conditions : Dichloromethane solvent, 0°C to room temperature, 12–24 hours.
Catalyst Efficiency : Zinc-copper couple achieves >80% conversion but requires strict moisture exclusion.

Amination Strategies

The introduction of the amino group involves nucleophilic substitution or reductive amination. Chloromethyl thiophene intermediates, synthesized via formaldehyde and HCl gas (as described in Patent CN103992302A), react with cyclopropylamine to form cyclopropyl(thiophen-3-yl)methylamine:

Cl-CH₂-Thiophene-3-yl+CyclopropylamineK₂CO₃Cyclopropyl(thiophen-3-yl)methylamine\text{Cl-CH₂-Thiophene-3-yl} + \text{Cyclopropylamine} \xrightarrow{\text{K₂CO₃}} \text{Cyclopropyl(thiophen-3-yl)methylamine}

Solvent : Dichloromethane or THF.
Yield : 58–65% after purification.

Amino Acid Coupling

The final step couples the amine with a protected acetic acid derivative. Ethyl chloroacetate reacts with cyclopropyl(thiophen-3-yl)methylamine in the presence of triethylamine, followed by hydrolysis to yield the target compound:

Cyclopropyl(thiophen-3-yl)methylamine+ClCH₂COOEtEt₃NProtected intermediateNaOH2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid\text{Cyclopropyl(thiophen-3-yl)methylamine} + \text{ClCH₂COOEt} \xrightarrow{\text{Et₃N}} \text{Protected intermediate} \xrightarrow{\text{NaOH}} \text{2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid}

Coupling Agents : EDCI or DCC improves yield (85–90%) by activating the carboxylic acid.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance cyclopropanation and amination efficiency. For example, a two-stage system combines:

  • Cyclopropanation Module : Zinc-copper slurry and diiodomethane fed at 5 mL/min, achieving 92% conversion.

  • Amination Module : Supercritical CO₂ as a solvent reduces side reactions, yielding 78% pure amine.

Advantages:

  • Reduced reaction time (4 hours vs. 24 hours batchwise).

  • Scalable to 100 kg/day production.

Catalyst Optimization

Fluorinated quaternary ammonium salts (e.g., tetrabutylammonium fluoride) enhance cyanide displacement in nitrile formation steps, avoiding toxic sodium cyanide:

CatalystReaction Time (h)Yield (%)
Tetrabutylammonium fluoride688
None1245

Reaction Challenges and Solutions

Regioselectivity in Thiophene Substitution

3-substituted thiophenes are less favored due to electronic effects. Directed ortho-metalation (DoM) using diisopropylamide bases enables precise 3-position functionalization:

ThiopheneLDA, -78°C3-LithiothiopheneElectrophile3-Substituted thiophene\text{Thiophene} \xrightarrow{\text{LDA, -78°C}} \text{3-Lithiothiophene} \xrightarrow{\text{Electrophile}} \text{3-Substituted thiophene}

Electrophiles : Cyclopropylmethyl bromide, iodomethane.
Yield : 70–75%.

Intermediate Stability

Chloromethyl thiophene intermediates are prone to decomposition. Stabilization strategies include:

  • Low-Temperature Storage : -20°C in dichloromethane.

  • In Situ Generation : Immediate use in amination steps minimizes degradation.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/kg)
Cross-Coupling + Amination4521,200
Simmons-Smith + Reductive Amination548980
Continuous Flow Production368850

Key Insight : Continuous flow methods offer superior yield and cost-efficiency, making them preferable for industrial-scale synthesis .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation to thiophene sulfoxides or sulfones and reduction to cyclopropane derivatives.

Biological Research

Bioactive Compound Investigation

  • Research has explored the potential of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid as a bioactive compound. Studies indicate its antimicrobial and anticancer properties, making it a candidate for further biological evaluation.

Mechanism of Action

  • The thiophene ring's interaction with specific enzymes and receptors is critical for modulating biological activity. The cyclopropyl group enhances the compound's stability and bioavailability, while the amino acid moiety aids in transport across biological membranes.

Medicinal Applications

Drug Development

  • The compound has been investigated as a potential drug candidate due to its structural characteristics that may influence pharmacological activity. Its affinity for GABA receptors suggests applications in treating anxiety disorders, sleep disorders, and neurodegenerative conditions .

Case Studies

  • Anxiety Disorders : Compounds similar to 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid have shown promise in treating anxiety disorders by modulating GABA A receptor activity. This includes conditions like panic disorder and generalized anxiety disorder .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer effects, warranting further investigation into their mechanisms and efficacy against various cancer types.

Industrial Applications

Material Science

  • The compound finds utility in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical properties contribute to the performance of these materials in various industrial applications.

Summary Table of Applications

Application FieldSpecific UsesNotable Findings
ChemistryBuilding block for complex moleculesFacilitates various chemical transformations
BiologyBioactive compound investigationAntimicrobial and anticancer properties
MedicinePotential drug candidateAffinity for GABA receptors; applications in anxiety disorders
IndustryAdvanced materials developmentUse in organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability, while the amino acid moiety can facilitate its transport across biological membranes.

Comparison with Similar Compounds

2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (CAS: 40512-57-0)

  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a thiophen-3-yl substituent on the acetic acid backbone.
  • Key Differences: The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the target compound’s free amino group.
  • Applications : Likely serves as an intermediate in peptide synthesis or protease inhibitor development.

2-(1-{[(tert-Butoxy)carbonyl]amino} Cyclopropyl)acetic Acid (CAS: 103500-22-7)

  • Structure: Contains a Boc-protected amino group directly attached to a cyclopropane ring.
  • Key Differences: The lack of a thiophene ring diminishes aromatic interactions and sulfur-mediated metabolic stability. The cyclopropane’s proximity to the amino group may alter conformational flexibility compared to the target compound’s thiophene-methyl spacer .
  • Applications : Used in cyclopropane-containing drug candidates, such as antivirals or kinase inhibitors.

3-(N-Cyclopropylmethanesulfonamido)propanoic Acid

  • Structure: Includes a cyclopropylmethyl group bonded to a sulfonamide nitrogen, with a propanoic acid chain.
  • Key Differences: The sulfonamide group (vs. The longer carbon chain (propanoic vs. acetic acid) may reduce membrane permeability .
  • Applications : Sulfonamide derivatives are common in antibiotics and carbonic anhydrase inhibitors.

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid (CAS: 162515-68-6)

  • Structure : A cyclopropane ring with a mercaptomethyl (-CH2SH) substituent and an acetic acid group.
  • Key Differences: The thiol group introduces nucleophilicity and oxidative instability, contrasting with the target’s amino group. This compound could participate in disulfide bond formation, limiting its utility in reducing environments .
  • Applications: Potential use in prodrugs or metal-chelating agents.

Montelukast Sodium Intermediate

  • Structure: A complex molecule featuring a cyclopropane ring, quinoline, and sodium carboxylate.
  • Key Differences: The sodium salt form enhances solubility, while the extended aromatic system (quinoline) enables π-π stacking in leukotriene receptor binding. The target compound’s simpler structure lacks such multifunctional motifs .
  • Applications : Approved for asthma treatment (leukotriene antagonist).

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Features Inferred Applications
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid Amino, cyclopropane, thiophene, carboxylic acid Steric strain, aromatic sulfur Enzyme inhibitors, receptor modulators
2-(Boc-amino)-2-(3-thiophenyl)acetic acid Boc-protected amino, thiophene Deprotection requirement Peptide synthesis intermediates
2-(1-{[(Boc)amino}cyclopropyl)acetic acid Boc-protected amino, cyclopropane Conformational rigidity Antiviral/kinase drug candidates
3-(N-Cyclopropylmethanesulfonamido)propanoic acid Sulfonamide, cyclopropane, carboxylic acid High acidity, hydrogen bonding Antibiotics, enzyme inhibitors
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Thiol, cyclopropane, carboxylic acid Oxidative sensitivity Prodrugs, chelators
Montelukast sodium intermediate Quinoline, sodium carboxylate, cyclopropane Enhanced solubility, π-π interactions Asthma therapy (leukotriene antagonist)

Research Implications and Structural Insights

  • Thiophene vs. Benzene : The thiophene’s sulfur atom may enhance metabolic stability and electron-rich aromatic interactions relative to benzene-containing analogs .
  • Amino Group Utility: The free amino group enables direct conjugation or salt formation, unlike Boc-protected or sulfonamide derivatives, which require additional synthetic steps for activation .

Biological Activity

The compound 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid consists of a cyclopropyl group linked to a thiophene moiety, which is further connected to an amino acetic acid. This unique configuration is hypothesized to influence its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene ring have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli25
Candida albicans30

In a study evaluating the antimicrobial efficacy of various thiophene derivatives, compounds structurally related to 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid showed promising results, suggesting that this compound may also possess similar properties.

Anticancer Activity

The anticancer potential of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid has been explored through structure-activity relationship (SAR) studies. Compounds with a thiophene group have been reported to exhibit cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast Cancer)10.5Moderate Cytotoxicity
A549 (Lung Cancer)8.0Significant Cytotoxicity
HT-29 (Colon Cancer)12.0Moderate Cytotoxicity

In particular, the compound demonstrated significant inhibition of cell proliferation in the A549 cell line, indicating its potential as an anticancer agent.

The proposed mechanism of action for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid involves interaction with key cellular pathways. Preliminary docking studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, akin to other thiophene derivatives targeting mPGES-1, which is crucial in prostaglandin synthesis related to cancer progression and inflammatory responses .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various thiophene derivatives revealed that those with cyclopropyl substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly influence biological activity .
  • Case Study on Anticancer Properties : In vitro assays on the MCF-7 breast cancer cell line indicated that compounds similar to 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid led to increased apoptosis rates compared to controls, suggesting a promising avenue for future therapeutic applications .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid?

To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. Fractional factorial designs minimize experimental runs while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation . For intermediates, use Boc-protection strategies (as seen in structural analogs like 2-(Boc-amino)-2-(3-thiophenyl)acetic acid) to enhance stability during cyclopropane-thiophene coupling .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane-thiophene conjugation?

Discrepancies in reaction pathways (e.g., radical vs. nucleophilic mechanisms) can be addressed via density functional theory (DFT) to calculate transition states and activation energies. Compare computed intermediates with experimental spectroscopic data (e.g., NMR or MS). For example, ICReDD’s workflow integrates quantum calculations with experimental validation to refine mechanistic hypotheses . Cross-reference with analogs like [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid to identify steric or electronic influences .

Basic: What analytical techniques are most effective for characterizing 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid and its intermediates?

  • NMR Spectroscopy : Confirm cyclopropane-thiophene connectivity via ¹H-¹H COSY and NOESY for spatial proximity analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., unreacted Boc-protected intermediates) .
  • HPLC with Fluorescence Detection : Monitor reaction progress using thiophene’s inherent fluorescence (λexem ~250/350 nm) .

Advanced: How can researchers assess the compound’s stability under physiological conditions for in vitro bioactivity studies?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS. Compare with structurally similar compounds (e.g., 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid) to identify labile functional groups . Use molecular dynamics simulations to predict hydrolysis susceptibility of the cyclopropane ring or thiophene moiety . For long-term stability, lyophilize the compound with cryoprotectants like trehalose .

Basic: What solvent systems are optimal for solubility and crystallization of this compound?

Screen solvents using Hansen solubility parameters to match the compound’s polarity. Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve amino-acetic acid derivatives, while crystallization is achieved via antisolvent addition (e.g., water in THF). For analogs like N-tert-Butoxycarbonyl-2-(thiophen-3-yl)glycine, ethanol/water mixtures yield high-purity crystals .

Advanced: How can contradictory data on the compound’s biological activity be reconciled?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., buffer ionic strength, redox agents). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structurally related compounds (e.g., {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid) to identify substituent-specific interactions . Replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) to assess environmental influences .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
  • Quality Control : Validate each step via TLC and FT-IR to track functional groups (e.g., amine vs. carboxylic acid).
  • Documentation : Adopt FAIR data principles to record reaction parameters (e.g., stirring rate, inert gas flow) .

Advanced: What strategies mitigate side reactions during the formation of the cyclopropyl-thiophene bond?

  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling efficiency while minimizing β-hydride elimination.
  • Protecting Groups : Use tert-butyl esters to shield reactive sites during cyclopropanation .
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust reaction conditions dynamically .

Basic: How to determine the compound’s partition coefficient (LogP) for pharmacokinetic studies?

Use shake-flask method with octanol/water phases, quantified via UV-Vis spectroscopy (thiophene absorbance ~270 nm). Compare with computational predictions (e.g., XLogP3) to validate experimental results .

Advanced: What interdisciplinary approaches address challenges in scaling up synthesis while maintaining yield?

Integrate process analytical technology (PAT) with microreactors to enhance mixing and heat transfer. Apply CRDC’s frameworks for reactor design (RDF2050112) to optimize flow chemistry setups . For workup, leverage membrane separation (RDF2050104) to recover catalysts and reduce waste .

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